molecular formula C13H16O5 B1398369 Ethyl 2-(4-methoxyphenoxy)acetoacetate CAS No. 7699-85-6

Ethyl 2-(4-methoxyphenoxy)acetoacetate

Cat. No.: B1398369
CAS No.: 7699-85-6
M. Wt: 252.26 g/mol
InChI Key: PIJKLMFBBJCAOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenoxy)acetoacetate is an organic compound with the molecular formula C13H16O5 It is a derivative of acetoacetic acid and is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an acetoacetate moiety

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-methoxyphenoxy)acetoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterase and dehydrogenase enzymes, influencing their activity levels. These interactions are crucial for the compound’s role in metabolic processes, where it can act as a substrate or inhibitor, thereby modulating the activity of these enzymes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and cellular redox status . Additionally, it can alter the activity of metabolic enzymes, thereby influencing overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain dehydrogenase enzymes, thereby affecting metabolic pathways . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and enzyme activity . The stability of this compound in various experimental conditions is also an important consideration for its use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterase and dehydrogenase, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in cellular metabolism, where it can act as a substrate or modulator of enzyme activity . Additionally, it can affect the levels of key metabolites, thereby influencing overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for the compound’s ability to exert its effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methoxyphenoxy)acetoacetate can be synthesized through the reaction of ethyl acetoacetate with 4-methoxyphenol in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate from ethyl acetoacetate, which then undergoes nucleophilic substitution with 4-methoxyphenol to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenoxy)acetoacetate undergoes various types of chemical reactions, including:

    Alkylation: The enolate form of the compound can react with alkyl halides to form alkylated derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-diketones or β-keto esters.

Common Reagents and Conditions

    Alkylation: Typically involves the use of alkyl halides and a base such as sodium ethoxide.

    Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Condensation: Often involves the use of catalysts such as piperidine or pyridine.

Major Products Formed

    Alkylation: Produces alkylated acetoacetate derivatives.

    Hydrolysis: Yields 2-(4-methoxyphenoxy)acetoacetic acid.

    Condensation: Forms β-diketones or β-keto esters depending on the reactants used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenoxy)acetoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenoxy)acetoacetate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A simpler ester of acetoacetic acid, lacking the methoxyphenyl group.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the acetoacetate moiety.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJKLMFBBJCAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methoxyphenoxy)acetoacetate

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